molecular formula C20H24N2O3S B7175808 N-[2-hydroxy-2-(2-methylphenyl)ethyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide

N-[2-hydroxy-2-(2-methylphenyl)ethyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide

Cat. No.: B7175808
M. Wt: 372.5 g/mol
InChI Key: IPBYFMPGYVBTME-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(2-methylphenyl)ethyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiophene moiety, and a hydroxyethyl group attached to a methylphenyl ring

Properties

IUPAC Name

N-[2-hydroxy-2-(2-methylphenyl)ethyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14-6-2-3-8-16(14)18(23)13-21-20(25)17-9-4-10-22(17)19(24)12-15-7-5-11-26-15/h2-3,5-8,11,17-18,23H,4,9-10,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBYFMPGYVBTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2CCCN2C(=O)CC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(2-methylphenyl)ethyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a dihaloalkane under basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction using thiophene and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be added via a nucleophilic substitution reaction where a halogenated methylphenyl compound reacts with an ethylene glycol derivative.

    Final Coupling: The final step involves coupling the synthesized intermediates through an amide bond formation, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound.

    Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-hydroxy-2-(2-methylphenyl)ethyl]-1-(2-furanylacetyl)pyrrolidine-2-carboxamide
  • N-[2-hydroxy-2-(2-methylphenyl)ethyl]-1-(2-thiophen-2-ylacetyl)piperidine-2-carboxamide

Uniqueness

N-[2-hydroxy-2-(2-methylphenyl)ethyl]-1-(2-thiophen-2-ylacetyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that may not be possible with similar compounds, making it a valuable molecule for research and development.

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